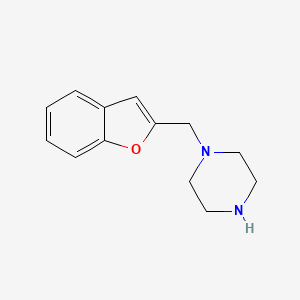

1-(1-Benzofuran-2-ylmethyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Benzofuran-2-ylmethyl)piperazine is a chemical compound with the molecular formula C₁₃H₁₆N₂O It consists of a benzofuran moiety attached to a piperazine ring via a methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(1-Benzofuran-2-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzofuran-2-ylmethanol with piperazine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an appropriate solvent such as toluene or ethanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and reduced costs. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Alkylation and Acylation of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation and acylation reactions, enabling structural diversification:

-

Alkylation : Treatment with alkyl halides (e.g., ethyl bromide) in the presence of bases like K₂CO₃ yields N-alkylated derivatives. For example, reaction with 4-methoxybenzyl chloride forms N-(4-methoxybenzyl)piperazine analogs .

-

Acylation : Reaction with acyl chlorides or activated esters (e.g., HATU-mediated coupling) produces amides. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate reacts with Boc-protected amino acids to form amide-linked hybrids .

Example Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | 4-Methoxybenzyl chloride, DIPEA, DCM | N-(4-Methoxybenzyl) derivative | 84% | |

| Acylation | Boc-glycine, HATU, DIPEA, DMF | Amide hybrid | 77% |

Nucleophilic Substitution and Coupling Reactions

The piperazine nitrogen acts as a nucleophile in palladium-catalyzed and cross-coupling reactions:

-

Tsuji–Trost Allylic Alkylation : Using Pd₂(dba)₃ and dppf as catalysts, benzofuran-2-ylmethyl acetate reacts with N-ethylpiperazine in MeCN to form 1-(benzofuran-2-ylmethyl)-4-ethylpiperazine (yield: 73%) .

-

Suzuki–Miyaura Coupling : Although not directly reported for this compound, analogous piperazine-benzofuran systems participate in aryl boronic acid couplings .

Sulphonamide Formation

Reaction with sulfonyl chlorides introduces sulphonamide functionalities:

-

2,4-Dinitrobenzenesulfonyl Chloride : Treatment in DCM with DIPEA forms sulphonamide derivatives, critical for probing σ₁ receptor binding .

Key Data :

Deprotection Strategies

Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA):

-

Boc Removal : N-Boc-piperazine derivatives undergo TFA-mediated deprotection to yield free amines, enabling further functionalization .

Comparative Analysis of Reaction Pathways

The reactivity profile is summarized below:

Mechanistic Insights

-

Piperazine Reactivity : The lone pair on piperazine nitrogen facilitates nucleophilic attacks, while steric hindrance from the benzofuran-methyl group regioselectively directs substitutions .

-

Benzofuran Stability : The fused aromatic system remains inert under mild conditions but may undergo electrophilic substitution under strong acidic/basic environments.

Applications De Recherche Scientifique

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(1-Benzofuran-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The benzofuran moiety can bind to receptor sites, modulating their activity and leading to various biological effects. The piperazine ring may also interact with other molecular targets, contributing to the compound’s overall pharmacological profile.

Comparaison Avec Des Composés Similaires

1-(1-Benzofuran-2-ylmethyl)piperazine can be compared with other similar compounds, such as:

1-(2-Benzofuranyl)piperazine: Similar structure but with different substitution patterns on the benzofuran ring.

1-(1-Benzothiophen-2-ylmethyl)piperazine: Contains a benzothiophene moiety instead of a benzofuran moiety.

1-(1-Benzofuran-2-yl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and ring systems.

Activité Biologique

1-(1-Benzofuran-2-ylmethyl)piperazine is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is a piperazine derivative characterized by the presence of a benzofuran moiety. The synthesis of this compound typically involves reactions such as the Mannich reaction, which facilitates the formation of biologically active piperazine derivatives. The structural properties of this compound contribute significantly to its pharmacological potential .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various benzofuran derivatives, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Organism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in light of rising multidrug resistance in pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It was found to inhibit cell proliferation effectively, with IC50 values indicating a strong selective toxicity towards cancer cells compared to normal cells. For instance, in studies involving MDA-MB-231 triple-negative breast cancer cells, the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF10A (non-cancer) | 2.5 |

This selectivity highlights its potential for targeted cancer therapy with reduced side effects .

Neuroprotective Effects

The sigma-1 receptor is known to play a crucial role in neuroprotection and modulation of neurotransmitter systems. Studies have demonstrated that this compound binds effectively to sigma-1 receptors, suggesting its potential application in treating neuropsychiatric disorders. In vivo studies using positron emission tomography (PET) showed that this compound could penetrate the blood-brain barrier and accumulate in brain regions associated with sigma receptor expression .

Study on Anticancer Properties

In a notable study, researchers evaluated the efficacy of this compound in inhibiting tumor growth in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The treatment led to a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer agent.

Antimicrobial Efficacy Assessment

A comprehensive assessment involving various synthesized derivatives of benzofuran was conducted to evaluate their antimicrobial activity against multiple strains. The results indicated that modifications to the benzofuran structure could enhance antibacterial properties, providing insights into structure-activity relationships crucial for drug development .

Propriétés

IUPAC Name |

1-(1-benzofuran-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,9,14H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIMEDPTGVLFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.